3,5-Diethyl-1,2,4-trithiolane

CAS No.: 54644-28-9

Cat. No.: VC3874826

Molecular Formula: C6H12S3

Molecular Weight: 180.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54644-28-9 |

|---|---|

| Molecular Formula | C6H12S3 |

| Molecular Weight | 180.4 g/mol |

| IUPAC Name | 3,5-diethyl-1,2,4-trithiolane |

| Standard InChI | InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | WQXXXHMEBYGSBG-UHFFFAOYSA-N |

| SMILES | CCC1SC(SS1)CC |

| Canonical SMILES | CCC1SC(SS1)CC |

Introduction

Chemical Structure and Stereoisomerism

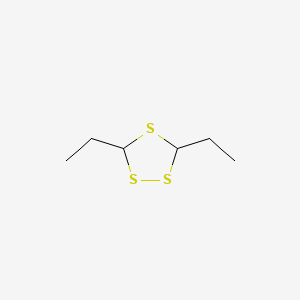

3,5-Diethyl-1,2,4-trithiolane belongs to the class of trithiolanes, which are saturated heterocycles containing three sulfur atoms in a six-membered ring . The compound exists as two stereoisomers: cis- and trans-3,5-diethyl-1,2,4-trithiolane. The trans-isomer, specifically (3R,5R)-3,5-diethyl-1,2,4-trithiolane, has been identified in cooked Allium varieties and is characterized by its chiral centers at the 3 and 5 positions .

The molecular structure features a chair-like conformation with ethyl groups (-CH₂CH₃) extending axially or equatorially depending on the stereoisomer. X-ray crystallography and NMR data confirm the trans configuration’s prevalence in natural sources, where the ethyl groups occupy opposite spatial orientations relative to the ring plane .

Physical and Chemical Properties

Table 1: Physical Properties of 3,5-Diethyl-1,2,4-Trithiolane

The compound’s lipophilicity (logP = 3.38) suggests moderate solubility in organic solvents, aligning with its use in flavorant formulations . Its low odor thresholds for trans-isomers (0.027–0.056 ng/L) make it a potent contributor to aromatic profiles in foods .

Natural Occurrence and Flavor Contributions

3,5-Diethyl-1,2,4-trithiolane is a key flavor constituent in cooked Allium species (e.g., onions, garlic). Gas chromatography-olfactometry (GC-O) studies reveal distinct odor profiles for its stereoisomers:

-

trans-Isomers: Exhibit cooked onion-like, fruity, and blackcurrant-like aromas with thresholds as low as 0.027 ng/L .

-

cis-Isomer: Imparts meat broth-like notes but requires higher concentrations (5–10× thresholds vs. trans) .

Table 2: Odor Characteristics of Stereoisomers

| Isomer | Odor Description | Threshold (ng/L) | Source |

|---|---|---|---|

| trans | Onion, fruity, blackcurrant | 0.027–0.056 | |

| cis | Meat broth, cooked onion | 0.14–0.28 |

The compound’s formation in Allium is linked to thermal degradation of sulfur precursors during cooking. Its concentration varies across cultivars, influencing sensory profiles .

Analytical Quantification Methods

Accurate measurement of 3,5-diethyl-1,2,4-trithiolane stereoisomers in complex matrices (e.g., foods) requires advanced techniques:

-

Enantioselective 2D GC-MS: Coupled with stable isotope dilution assays, this method resolves cis- and trans-isomers using chiral columns .

-

Internal Standards: Deuterated analogs ([²H₄]-isotopes) correct for matrix effects and recovery losses during extraction .

This approach achieves high sensitivity (sub-ng/L detection limits), enabling precise quantification in biological and food samples .

Applications in Flavor Science

The compound’s potent aroma and low thresholds make it valuable in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume